Acetamiprid

描述

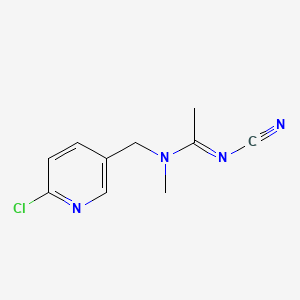

Acetamiprid is an organic compound with the chemical formula C₁₀H₁₁ClN₄. It is a neonicotinoid insecticide that is widely used to control sucking insects such as aphids, whiteflies, and thrips on various crops including leafy vegetables, citrus fruits, pome fruits, grapes, cotton, and ornamental plants . This compound is known for its systemic properties, meaning it is absorbed by plants and distributed throughout their tissues, providing protection against pests .

准备方法

合成路线和反应条件

乙酰甲胺磷可以通过多步法合成。 一种常见的方法是将N-氰基-N-甲基乙酰胺与2-氯-5-氯甲基吡啶在碱(例如无水碳酸钾)存在下反应 . 该反应通常在二甲基甲酰胺等溶剂中进行,温度为25-30°C,持续60-90分钟 . 然后通过过滤和真空蒸馏纯化所得产物 .

工业生产方法

乙酰甲胺磷的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用喷射循环反应器,以确保高效的混合和反应 . 最终产品通过一系列纯化步骤获得,包括用乙酸乙酯洗涤和真空干燥 .

化学反应分析

Metabolic Pathways in Plants

Acetamiprid metabolizes in plants primarily via N-demethylation and oxidative cleavage . Key reactions include:

-

Formation of IM-2-1 : A major metabolite formed through N-demethylation, particularly in leafy matrices, where it constitutes up to 32% of the total residue (TRR) in inedible leaves .

-

IM-1-3 : Generated via oxidative cleavage of the cyanoimino group, identified as a secondary metabolite .

Metabolic Pathways in Honey Bees

In honey bees, this compound is rapidly metabolized through three primary routes :

-

Oxidative cleavage of nitromethylene bond :

-

Produces 6-chloronicotinic acid after sequential oxidations.

-

-

N-demethylation :

-

Followed by oxidation to yield 6-chloronicotinic acid.

-

-

Oxidative cleavage of cyanamine group :

-

Forms a 1-3 ketone derivative, which undergoes N-deacetylation to a 1-4 ketone.

-

Further metabolized to 6-chloropicolyl alcohol or glycoconjugates.

-

Microbial Degradation Pathways

Microorganisms, including fungi and bacteria, degrade this compound via distinct mechanisms:

-

Aspergillus heterochromaticus :

-

Pigmentiphaga sp. AAP-1 :

-

Consortium ACE-3 :

Environmental Degradation

In aerobic soil, this compound undergoes rapid biodegradation , primarily via microbial activity . Key processes include:

-

Oxidative cleavage :

-

Phase I metabolism :

Comparative Analysis of Metabolic Pathways

Toxicological Implications

Metabolites like IM-1-3 and IM-1-4 exhibit reduced toxicity compared to this compound but still show residual effects:

科学研究应用

Acetamiprid is a neonicotinoid insecticide effective against a variety of destructive pests, making it a valuable tool in agriculture . It is particularly effective against sucking pests but also shows efficacy against certain Homoptera, Thysanoptera, and Lepidoptera species .

Applications in Agriculture

This compound is used in a variety of settings to protect crops from insect damage . Its applications include:

- Control of Sucking Insects It is effective against insects like leafhoppers, aphids, thrips, and whiteflies, which are known to cause significant damage to agricultural crops .

- Crop Protection this compound is used on leafy vegetables, fruiting vegetables, cole crops, citrus fruits, pome fruits, grapes, and cotton to protect them from various pests .

- Alternative for Resistant Pests this compound can be used as an alternative to address issues of pest populations that have developed resistance to other insecticides .

Case Study: Green Peach Aphids on Cabbage

Research has been conducted on the efficacy of this compound in controlling green peach aphids on cabbage plants .

- Application Methods this compound can be applied through various methods, including controlled and uncontrolled release granules in planting holes, nursery boxes, and overall-ridge applications .

- Efficacy Studies have shown that this compound granules provide excellent control against aphids in both nursery box and planting hole applications. The number of aphids infesting cabbage plants remained low even 49 days after application .

- Dosage The dosage of this compound can be adjusted based on the application method. For instance, a controlled-release granule showed high efficacy against the green peach aphid in planting hole applications .

Impact of Formulations and Adjuvants

The effectiveness of this compound can be influenced by its formulation and the use of adjuvants .

- Systemic and Translaminar Activity this compound exhibits both systemic and translaminar activity, enhancing its ability to control pests .

- Low Toxicity Notably, this compound has low toxicity against natural enemies and mammals, making it an environmentally favorable option .

Environmental Impact and Toxicity

This compound is considered to have a lower environmental impact compared to other insecticides . However, studies suggest potential adverse effects on non-target organisms like honey bees and highlight the importance of considering its impact on the redox balance of the central nervous system .

- Effects on Honey Bees this compound can adversely affect the redox balance in the central nervous system of honey bees .

- Oxidative Stress Exposure to this compound can lead to a significant increase in levels of malondialdehyde (MDA), indicating increased oxidative stress .

Regulatory Considerations

The use of neonicotinoids like this compound is subject to regulatory frameworks aimed at managing the risks associated with pesticide use .

- Approved Use this compound is approved for professional use in several regions .

- Risk Management It is essential to implement proper risk management strategies to minimize potential harm to non-target organisms and the environment .

Potential Risks

While this compound is valued for its insecticidal properties, research indicates potential risks associated with its use .

- Developmental Effects Studies on mice have shown that increasing doses of this compound can lead to reduced body weight, decreased food consumption, and impaired testosterone production .

- Fertility Reduction Higher doses of this compound have been associated with a decrease in the number of embryos, suggesting a negative impact on fertility .

作用机制

相似化合物的比较

乙酰甲胺磷属于新烟碱类杀虫剂家族,包括吡虫啉、尼丁吡喃和噻虫啉等化合物 . 这些化合物具有相似的作用方式,但在化学结构和具体应用方面有所不同 . 例如:

吡虫啉: 广泛用于土壤、种子和叶面处理。

尼丁吡喃: 常用于兽医治疗,控制宠物身上的跳蚤。

噻虫啉: 对多种害虫有效,应用于多种作物.

生物活性

Acetamiprid is a neonicotinoid insecticide widely used in agriculture for its effectiveness against a variety of pests. As a member of the pyridyl-methylamine class, it acts primarily on the insect central nervous system, leading to paralysis and death. Its biological activity has garnered significant attention due to both its efficacy and potential health risks associated with exposure.

This compound functions by selectively binding to nicotinic acetylcholine receptors (nAChRs) in insects, resulting in overstimulation of the nervous system. This mechanism is similar to that of nicotine but is more potent and selective for insect receptors compared to mammalian receptors. The compound’s action leads to symptoms such as tremors, paralysis, and ultimately death in target pests.

Table 1: Comparison of this compound with Other Neonicotinoids

| Compound | Target Organism | Mechanism of Action | Toxicity (LD50) |

|---|---|---|---|

| This compound | Insects | nAChR agonist | 50-100 mg/kg (oral) |

| Imidacloprid | Insects | nAChR agonist | 50-150 mg/kg (oral) |

| Thiamethoxam | Insects | nAChR agonist | 100-200 mg/kg (oral) |

Human Health Effects

This compound exposure in humans can lead to various health issues, including nausea, vomiting, respiratory failure, tachycardia, hypotension, muscle weakness, and convulsions. A recent evaluation by the European Food Safety Authority (EFSA) highlighted uncertainties regarding its developmental neurotoxicity and recommended a reduction in acceptable daily intake (ADI) from 0.025 mg/kg to 0.005 mg/kg body weight due to new toxicological data .

Environmental Impact

The persistence of this compound in the environment raises concerns about its effects on non-target organisms, including beneficial insects like pollinators. Studies have indicated that this compound can adversely affect aquatic ecosystems when it contaminates water sources .

Case Study: Biological Monitoring

A case study conducted at a Forestry England nursery assessed the effectiveness of exposure controls for this compound. Urine samples from workers indicated elevated levels of exposure despite the use of personal protective equipment (PPE). This prompted a review of work practices and PPE protocols, leading to significant reductions in exposure levels over time .

Research Findings

Recent studies have provided insights into the biological activity and safety profile of this compound:

- Developmental Neurotoxicity : New evidence suggests potential neurotoxic effects during developmental stages, necessitating further research to clarify these risks .

- Immunological Effects : Exposure to this compound has been linked to alterations in immune function, particularly affecting lymphocyte proliferation and subsets .

- Environmental Persistence : Research indicates that this compound can persist in soil and water systems, raising concerns about long-term ecological impacts .

Table 2: Summary of Research Findings on this compound

属性

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDHFDTOYPNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034300, DTXSID901015148 | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB] Powder; [MSDSonline] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.330 g/cu cm at 20 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000044 [mmHg] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, White crystalline solid | |

CAS No. |

160430-64-8, 135410-20-7 | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamiprid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamiprid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.9 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。